1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine
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Overview
Description
1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine is a compound that has garnered significant interest in the field of medicinal chemistry. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and a trifluoroethyl group attached to a piperazine ring. This unique structure endows the compound with potential therapeutic properties, particularly in the realm of cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through a cyclization reaction involving an appropriate hydrazine and a β-ketoester . The trifluoroethyl group is then introduced via a nucleophilic substitution reaction, where the piperazine ring is functionalized with 2,2,2-trifluoroethyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazolo[3,4-d]pyrimidine N-oxide, while reduction could produce a dihydropyrazolo[3,4-d]pyrimidine derivative .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine exerts its effects involves the inhibition of cyclin-dependent kinase 2 (CDK2). This enzyme plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in biological activity.
Trifluoroethyl-substituted piperazines: These compounds have a similar trifluoroethyl group attached to the piperazine ring but may differ in the other substituents.
Uniqueness
1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine is unique due to its combination of a biologically active pyrazolo[3,4-d]pyrimidine core and a trifluoroethyl-substituted piperazine ring. This combination enhances its potential as a therapeutic agent, particularly in cancer treatment .
Properties
Molecular Formula |
C11H13F3N6 |
---|---|
Molecular Weight |
286.26 g/mol |
IUPAC Name |
4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H13F3N6/c12-11(13,14)6-19-1-3-20(4-2-19)10-8-5-17-18-9(8)15-7-16-10/h5,7H,1-4,6H2,(H,15,16,17,18) |
InChI Key |
LWUVNCSCTWCLOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=NC=NC3=C2C=NN3 |
Origin of Product |
United States |
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